3-(3-Methoxyphenyl)propionic acid
Overview
Description
3-(3-Methoxyphenyl)propionic acid is a naturally occurring human metabolite . It is an organic acid excreted in human urine . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 . It may be used in chemical synthesis .
Synthesis Analysis
The synthesis of 3-(3-Methoxyphenyl)propionic acid involves the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)propionic acid is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methoxyphenyl)propionic acid include its molecular weight of 180.2005 . It is a powder form substance with a melting point of 43-45 °C (lit.) .Scientific Research Applications
Pharmacokinetics
3-(3-Methoxyphenyl)propionic acid has been studied for its pharmacokinetic profiles. It is one of the end-products from gut microbiota from dietary polyphenols, which might contribute to their health benefits . The study demonstrated that orally administered 3-(3-Methoxyphenyl)propionic acid undergoes rapid metabolism and wide tissue distribution .
Bioavailability
The bioavailability of 3-(3-Methoxyphenyl)propionic acid is also a subject of interest. It undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .
Antioxidant Activity
3-(3-Methoxyphenyl)propionic acid is a caffeine metabolite which showed high antioxidant activity . This property makes it a potential candidate for the development of antioxidant therapies.
Biomarker for Coffee Consumption
Due to its high sensitivity, 3-(3-Methoxyphenyl)propionic acid can be used as a biomarker for the consumption of relatively small amounts of coffee . This can be useful in nutritional studies and dietary assessments.
Inhibition of Prostaglandin E Production
3-(3-Methoxyphenyl)propionic acid can be used to inhibit prostaglandin E (2) production . This suggests potential applications in the treatment of conditions associated with overproduction of prostaglandins, such as inflammation and pain.
Chemical Synthesis
3-(3-Methoxyphenyl)propionic acid can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex organic compounds.
Safety and Hazards
3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
Future Directions
Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .
Mechanism of Action
Target of Action
3-(3-Methoxyphenyl)propionic acid (MPPA) is an organic acid and a naturally occurring human metabolite . It is excreted in human urine A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), is known to interact with the gpr41 receptor .
Mode of Action
It is known that hmpa, a related compound, interacts with the gpr41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Biochemical Pathways
The related compound hmpa is known to stimulate the lipid catabolism pathway via the activation of the gpr41 receptor
Pharmacokinetics
A study on hmpa in sprague-dawley rats showed that orally administered hmpa undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio
Result of Action
The related compound hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise
Action Environment
It is known that mppa is soluble in water , which suggests that its action might be influenced by the hydration status of the body
properties
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxybenzenepropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(3-Methoxyphenyl)propionic acid | |
CAS RN |
10516-71-9 | |
Record name | 3-(3-Methoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10516-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(m-Methoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(m-methoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methoxybenzenepropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?
A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
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